molecular formula C9H5NO2 B018389 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 89877-62-3

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Numéro de catalogue: B018389
Numéro CAS: 89877-62-3
Poids moléculaire: 159.14 g/mol
Clé InChI: SHFPTPKYWROKQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile ( 89877-62-3), also known as 5-cyanophthalide, is a high-purity bicyclic organic compound of significant interest in medicinal and organic chemistry. With a molecular formula of C 9 H 5 NO 2 and a molecular weight of 159.14 g/mol, this compound serves as a critical synthetic intermediate and a valuable building block for the development of more complex molecules. Key Applications and Research Value: Pharmaceutical Intermediate: This compound is a principal precursor in the synthesis of Citalopram , a widely prescribed antidepressant, and is recognized as Citalopram EP Impurity C . Its structure is also integral to creating novel triazole derivatives investigated for antimicrobial properties . Biological Activity: Research demonstrates that derivatives of this compound exhibit potent biological activity. Notably, one derivative has shown effective neutralization of haemorrhagic activity induced by viper venoms by inhibiting Snake Venom Metalloproteases (SVMPs) . Molecular docking studies suggest the mechanism involves binding to hydrophobic pockets of SVMPs . Versatile Chemical Reactivity: The structure features both an electron-withdrawing nitrile group and a lactone carbonyl, making it a versatile scaffold for further chemical modification. It readily undergoes various reactions, including cyclizations to form heterocycles like mercaptotriazoles, and serves as a starting material for other derivatives through oxidation and reduction pathways . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and storage information.

Propriétés

IUPAC Name

3-oxo-1H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFPTPKYWROKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534934
Record name 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89877-62-3
Record name 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with potassium cyanide in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography may be employed to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, highlighting differences in substituents and functional groups:

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Applications/Properties
This compound 82104-74-3 C₉H₅NO₂ 3-oxo, 5-cyano 1.00 (Reference) Pharmaceutical impurity; SVMP inhibition
6-Methylisobenzofuran-1(3H)-one 72985-23-0 C₉H₈O₂ 6-methyl, 1-oxo 0.83 Intermediate in organic synthesis
Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate 54120-64-8 C₁₀H₇NO₄ 1-oxo, 5-carbomethoxy 0.83 Ester derivative for polymer chemistry
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile 82104-74-3 C₉H₅NO₂ 1-oxo, 5-cyano 0.90 Structural isomer with varied reactivity
Citalopram (Parent Drug) 59729-33-8 C₂₀H₂₁FN₂O 1-(4-fluorophenyl), 3-dimethylaminopropyl 0.75 SSRI antidepressant
Key Observations:
  • Positional Isomerism: The 1-oxo isomer (CAS 82104-74-3) exhibits a lower similarity score (0.90 vs.
  • Citalopram Comparison: Unlike this compound, Citalopram incorporates a 4-fluorophenyl group and a dimethylaminopropyl chain, enabling serotonin reuptake inhibition. The absence of these groups in the target compound explains its role as a non-therapeutic impurity .
  • Methyl and Ester Derivatives : Substitution with methyl or carbomethoxy groups (e.g., 6-Methylisobenzofuran-1(3H)-one) reduces polarity, impacting solubility and biological activity .

Pharmacological and Chemical Properties

Reactivity and Binding Affinity
  • The 3-oxo group in this compound enables hydrogen-bond acceptor interactions , critical for binding to SVMPs’ hydrophobic pockets . In contrast, the 1-oxo isomer lacks this positioning, reducing its inhibitory potency.
  • The nitrile group enhances electrophilicity, facilitating nucleophilic addition reactions absent in methyl or ester derivatives .
Thermal and Spectral Data
  • Melting Point : Derivatives like 5-Methyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (Compound 18) exhibit higher melting points (~171–172°C) due to crystalline stability from acetate groups .
  • IR Spectroscopy: The target compound’s IR spectrum shows characteristic peaks at 1758 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch), absent in non-cyano analogues .

Role in Pharmaceutical Contexts

  • Impurity Profile : As Citalopram EP Impurity C, the compound is monitored to ensure drug purity (<0.1% per regulatory guidelines). Its formation occurs during oxidative degradation of Citalopram’s isobenzofuran core .
  • Therapeutic Derivatives: DFD, a 4-fluorophenyl-substituted analogue, shows promise in antivenom research due to its non-chelating inhibition mechanism, unlike metal-binding inhibitors like EDTA .

Activité Biologique

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS No. 89877-62-3) is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C9H5NO2 and a molecular weight of 159.14 g/mol, this compound has garnered attention in medicinal chemistry and pharmacology due to its diverse reactivity and interactions with biological systems.

The synthesis of this compound typically involves cyclization reactions using precursors such as phthalic anhydride and potassium cyanide under controlled conditions. The compound exhibits various chemical reactivity patterns, including:

  • Oxidation : Can be converted to carboxylic acids.
  • Reduction : Nitrile groups can be reduced to primary amines.
  • Substitution : Nucleophilic substitution reactions are possible at the nitrile group.

These reactions highlight its versatility as an intermediate in organic synthesis and its potential applications in drug development and materials science.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its pharmacological properties. Notably, it has been investigated for its anti-haemorrhagic activity against viper venom. The compound demonstrated significant inhibitory effects on the hemorrhagic activity induced by snake venom metalloproteinases (SVMPs), which are known to cause severe local tissue damage and systemic effects during envenomation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Electrophilic Reactions : The compound can act as an electrophile, interacting with nucleophiles in biological systems.
  • Enzyme Inhibition : It may inhibit specific enzymes or receptors involved in pathological processes, particularly those related to coagulation and inflammation .

Case Studies

Several studies have documented the effects of this compound:

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological ActivityReferences
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrileModerate antibacterial activity
4-substituted phenyl derivativesAntifungal properties
1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-Anti-haemorrhagic activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile and its derivatives?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclization or functionalization of intermediates. For example, a key intermediate like (-)-4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)benzonitrile can be converted stereoselectively to the target compound using acid catalysis or enzymatic resolution . Derivatives are often prepared by introducing substituents at the 3-oxo or 5-carbonitrile positions through nucleophilic substitution or cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying substituent positions and stereochemistry. For instance, 19F^{19}\text{F} NMR shows distinct shifts at δ −115.85 ppm for fluorinated derivatives .
  • GC-MS : Provides molecular ion peaks (e.g., m/z 364 for brominated analogs) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with high precision .

Q. What are the key intermediates in synthesizing this compound?

  • Methodological Answer : Common intermediates include:

  • Benzonitrile derivatives : Used to introduce the 5-carbonitrile group via cyanation reactions.
  • Fluorinated precursors : For example, 4-fluorophenyl groups are incorporated early to maintain regioselectivity .
  • Chiral intermediates : Resolved using chiral chromatography or asymmetric catalysis to ensure enantiopurity .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,2p)) predict electronic distributions, HOMO-LUMO gaps, and vibrational frequencies. These models correlate with experimental NMR and IR data, revealing electron-withdrawing effects of the 3-oxo and 5-cyano groups . For example, DFT studies show that the 5-carbonitrile group stabilizes the molecule via resonance conjugation .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELX software (SHELXL/SHELXS) to refine twinned or high-resolution data. For ambiguous electron density maps, iterative refinement and validation tools (e.g., R-factor analysis) distinguish between disorder and noise. Cross-validation with spectroscopic data (e.g., NMR) resolves discrepancies in bond assignments .

Q. How to design experiments to study structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens) at the 3-oxo or 5-carbonitrile positions.
  • Step 2 : Test biological activity (e.g., serotonin transporter binding assays) and correlate substituent properties (e.g., logP, steric bulk) with potency.
  • Step 3 : Use QSAR models to predict optimal substituents. For example, bulkier groups at the 3-oxo position reduce binding affinity in citalopram analogs .

Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization.
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization for high-yield enantiopure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.